molecular formula C14H19N3O2S B5633357 3-amino-2-isopropyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

3-amino-2-isopropyl-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B5633357
M. Wt: 293.39 g/mol
InChI Key: RDQLBJRSLGNXBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions, including the formation of the pyrimidine ring, followed by the formation of the pyrano and thieno rings. The exact synthesis would depend on the specific substituents on the molecule .

Chemical Reactions Analysis

The reactivity of such compounds can be quite diverse, depending on the specific functional groups present. The amino group (-NH2) can participate in a variety of reactions, including acid-base reactions and nucleophilic substitutions .

Mechanism of Action

The biological activity of such compounds can vary widely. Some pyrimidine derivatives have been found to have antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The study of heterocyclic compounds is a very active area of research, given their prevalence in many biologically active compounds. Future research could involve the synthesis of new derivatives, testing their biological activity, and investigating their mechanism of action .

properties

IUPAC Name

4-amino-12,12-dimethyl-5-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2S/c1-7(2)11-16-12-10(13(18)17(11)15)8-5-14(3,4)19-6-9(8)20-12/h7H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQLBJRSLGNXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6000065

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